4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Description
This compound is a triazole-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl substituent at the 4-position and a methyl group at the 1-position of the triazole ring. Its molecular formula is C${10}$H${15}$N$3$O$4$, with a molecular weight of 241.24 g/mol . The Boc group enhances solubility in organic solvents and provides steric protection for the amine during synthetic applications, making it a valuable intermediate in medicinal chemistry, particularly for peptide synthesis or kinase inhibitor development .
Properties
IUPAC Name |
3-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-5-6-7(8(15)16)14(4)13-12-6/h5H2,1-4H3,(H,11,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNFGLNBBCWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N(N=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the triazole ring from an azide and an alkyne. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, usually through the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to isolate the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce dihydrotriazoles .
Scientific Research Applications
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared to analogous heterocyclic carboxylic acids, focusing on substituents, physicochemical properties, and applications.
Structural Analogues
Table 1: Key Structural Comparisons
Physicochemical and Functional Comparisons
Table 2: Property and Application Analysis
Biological Activity
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a synthetic organic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
- Molecular Formula : C11H17N3O4
- Molecular Weight : 255.27 g/mol
- CAS Number : 128293-64-1
Antimicrobial Activity
Triazoles, including derivatives of 1,2,3-triazoles, have been widely studied for their antimicrobial properties. The compound has shown potential as an antibacterial agent. In vitro studies indicate that triazole derivatives can exhibit activity against a range of pathogens, including resistant strains of bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
Anticancer Potential
Recent studies have suggested that triazole compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The specific triazole derivative may also possess these properties, although detailed studies are still required to establish its efficacy and mechanism of action.
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often influenced by their structural components. Modifications at various positions on the triazole ring can enhance or diminish their bioactivity. For instance:
- Substituents at the N4 position : Alkyl chains have been shown to affect the potency against bacterial strains significantly.
- Functional groups : Electron-donating groups at specific positions enhance antimicrobial activity.
Study 1: Antibacterial Efficacy
A study conducted on a series of triazole derivatives demonstrated that those with bulky substituents at the N4 position exhibited increased activity against Gram-positive bacteria compared to their linear counterparts. The compound was included in this series and showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than traditional antibiotics such as vancomycin.
Study 2: Anticancer Activity
In another investigation focused on the anticancer properties of triazoles, derivatives were tested against various cancer cell lines. The compound exhibited a notable reduction in cell viability in HeLa cells (cervical cancer) at concentrations that were non-toxic to normal cells, indicating a selective cytotoxic effect.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
